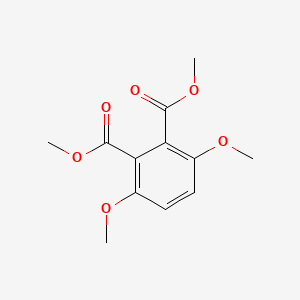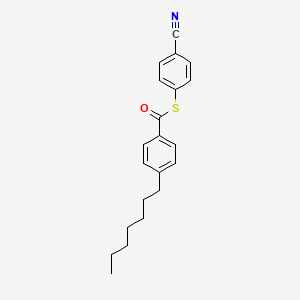
7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine is a chemical compound that belongs to the class of benzazepines. Benzazepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a fluorine atom at the 7th position and two methyl groups at the 2nd and 3rd positions of the dihydro-1H-1-benzazepine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,3-dimethylphenylamine with a fluorinated reagent under acidic conditions can lead to the formation of the desired benzazepine ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter receptors, is ongoing.
Industry: It may be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with similar structural features but different functional groups.
Flumazenil: Another benzodiazepine analog with a fluorine atom, used as an antidote for benzodiazepine overdose.
Uniqueness
7-Fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom and methyl groups contribute to its reactivity and potential interactions with biological targets, distinguishing it from other benzazepine derivatives.
Propriétés
Numéro CAS |
66064-36-6 |
|---|---|
Formule moléculaire |
C12H14FN |
Poids moléculaire |
191.24 g/mol |
Nom IUPAC |
7-fluoro-2,3-dimethyl-2,5-dihydro-1H-1-benzazepine |
InChI |
InChI=1S/C12H14FN/c1-8-3-4-10-7-11(13)5-6-12(10)14-9(8)2/h3,5-7,9,14H,4H2,1-2H3 |
Clé InChI |
VNYUCJBWMQVSCI-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=CCC2=C(N1)C=CC(=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B14482498.png)
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)

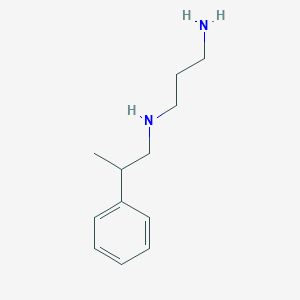


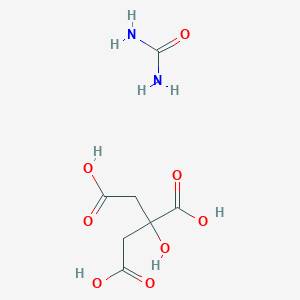
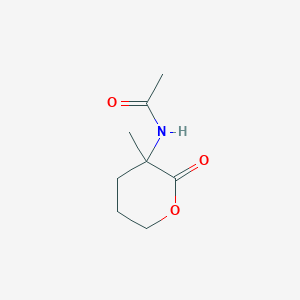
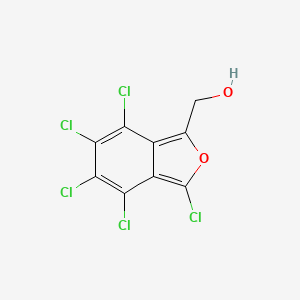
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)

